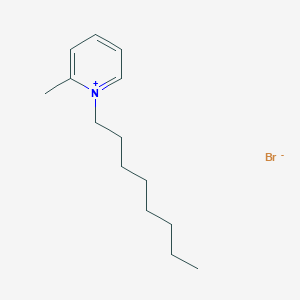
2-Methyl-1-octylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-octylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its ionic liquid properties and is used in various chemical and industrial applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-octylpyridin-1-ium bromide typically involves the quaternization of 2-methylpyridine with 1-bromooctane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
2-Methylpyridine+1-Bromooctane→2-Methyl-1-octylpyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced pyridinium compounds.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-octylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in pharmaceutical formulations and as an active ingredient in antimicrobial agents.
Industry: Utilized in the production of ionic liquids, which are used in green chemistry for their environmentally friendly properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-octylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It also interacts with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Octylpyridin-1-ium bromide
- 2-Methylpyridin-1-ium bromide
- 1-Methyl-3-octylimidazolium bromide
Uniqueness
2-Methyl-1-octylpyridin-1-ium bromide is unique due to its specific combination of a methyl group and an octyl chain on the pyridinium ring. This structure imparts unique physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds.
Properties
CAS No. |
107758-55-4 |
|---|---|
Molecular Formula |
C14H24BrN |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
2-methyl-1-octylpyridin-1-ium;bromide |
InChI |
InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-9-12-15-13-10-8-11-14(15)2;/h8,10-11,13H,3-7,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NWEGCNKCJMHCLV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















